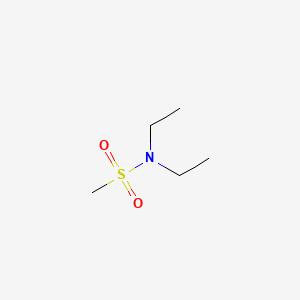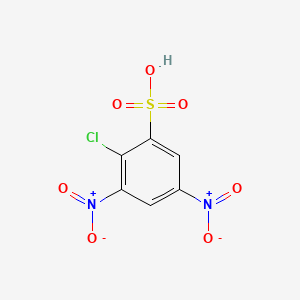
Racephedrine
Übersicht
Beschreibung
Racemedrine, auch bekannt als (±)-Ephedrin, ist ein racemisches Gemisch der beiden Enantiomere von Ephedrin. Es ist ein sympathomimetisches Amin, das häufig zur Behandlung von Asthma, verstopfter Nase und Hypotonie eingesetzt wird. Die Verbindung hat die chemische Formel C10H15NO und ist bekannt für ihre stimulierende Wirkung auf das zentrale Nervensystem .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Racemedrine kann auf verschiedene Weise synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reduktion von 1-Phenyl-2-Nitropropen unter Verwendung eines Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4) oder katalytischer Hydrierung. Die Reaktionsbedingungen beinhalten typischerweise wasserfreie Lösungsmittel und kontrollierte Temperaturen, um die selektive Reduktion der Nitrogruppe zu einem Amin zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Racemedrine beinhaltet oft die Extraktion von Ephedrin-Alkaloiden aus Ephedra-Pflanzenarten. Das Extraktionsverfahren umfasst die Verwendung von ungiftigen Lösungsmitteln, um die Toxizität des Produkts zu reduzieren und die Ausbeute zu erhöhen. Das extrahierte Ephedrin wird dann gereinigt und kristallisiert, um Racemedrinhydrochlorid zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Racemedrine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Racemedrine kann zu Benzoesäurederivaten oxidiert werden.
Reduktion: Die Nitrogruppe in Vorläuferverbindungen kann reduziert werden, um Racemedrine zu bilden.
Substitution: Racemedrine kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) mit einem Katalysator werden üblicherweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Benzoesäurederivate.
Reduktion: Racemedrine.
Substitution: Verschiedene substituierte Aminderivate.
Wissenschaftliche Forschungsanwendungen
Racemedrine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chiraler Baustein in der organischen Synthese verwendet.
Biologie: Wird für seine Auswirkungen auf die Freisetzung von Neurotransmittern und die Rezeptorbindung untersucht.
Medizin: Wird zur Behandlung von Asthma, verstopfter Nase und Hypotonie verwendet. Es wird auch für seine potenzielle Verwendung bei Gewichtsverlust und Leistungssteigerung untersucht.
Industrie: Wird zur Herstellung von Arzneimitteln und als Vorläufer für andere chemische Verbindungen verwendet
Wirkmechanismus
Racemedrine übt seine Wirkung aus, indem es indirekt das adrenerge Rezeptorsystem stimuliert. Es erhöht die Aktivität von Noradrenalin an den postsynaptischen α- und β-Rezeptoren. Dies führt zu einer erhöhten Herzfrequenz, Bronchodilatation und Vasokonstriktion. Die molekularen Ziele sind adrenerge Rezeptoren, und die beteiligten Signalwege sind hauptsächlich mit dem sympathischen Nervensystem verbunden .
Wirkmechanismus
Racephedrine exerts its effects by indirectly stimulating the adrenergic receptor system. It increases the activity of norepinephrine at the postsynaptic α and β receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Racemedrine ähnelt anderen sympathomimetischen Aminen wie Pseudoephedrin und Methamphetamin. Es ist einzigartig in seiner ausgewogenen stimulierenden und bronchodilatatorischen Wirkung. Zu ähnlichen Verbindungen gehören:
Pseudoephedrin: Wird hauptsächlich als Nasenspray verwendet.
Methamphetamin: Bekannt für seine starke stimulierende Wirkung auf das zentrale Nervensystem.
Phenylephrin: Ein weiteres Nasenspray mit einem anderen Wirkmechanismus
Die Einzigartigkeit von Racemedrine liegt in seinem ausgewogenen pharmakologischen Profil, das es für eine Vielzahl von therapeutischen Anwendungen geeignet macht.
Eigenschaften
IUPAC Name |
2-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858959 | |
| Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53214-57-6, 299-42-3 | |
| Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53214-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-(1-methylaminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053214576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ephedrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WLN: QYR&Y1&M1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ephedrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)
